molecular formula C7H15N2+ B1250786 1-(3-Aminopropyl)pyrrolinium

1-(3-Aminopropyl)pyrrolinium

Cat. No. B1250786
M. Wt: 127.21 g/mol
InChI Key: IWGWVCORJJKREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-aminopropyl)pyrrolinium is an organic cation that is 1-pyrroline bearing an N-(3-aminopropyl) substituent. It derives from a hydride of a 1-pyrrolinium.

Scientific Research Applications

Plant Biochemistry

1-(3-Aminopropyl)pyrrolinium (App) has been identified in various plants such as oats, maize, barley, and wheat seedlings. App concentrations were highest in the youngest oat plants, although no direct correlation with polyamine oxidase activity was observed. This compound, along with pyrroline, is considered an oxidation product of polyamines like putrescine in plants (Smith, Croker & Loeffler, 1986).

Biosensor Development

N-(3-Aminopropyl)pyrrole has been used to create a pyrrole-alginate conjugate for biosensor applications. This conjugate has shown efficiency in immobilizing enzymes like polyphenol oxidase on electrodes, enhancing the sensitivity and performance of biosensors for substances like catechol (Abu-Rabeah et al., 2004).

Conductive Nanocomposites

A study focused on conductive composite films using N-(3-aminopropyl)pyrrole for improving properties like wettability, mechanical strength, thermal protection, and electrical conductivity. This application is significant in designing high-performance electrodes for supercapacitors, batteries, and sensors (Bideau et al., 2016).

Aminopyrroles in Chemistry

Research on the aromaticity and solution tautomerism of 1H-pyrrol-3-aminium and 1H-pyrrol-3(2H)-iminium cation explores their structural dynamics and stability, which has implications in understanding chemical reactions involving pyrrole compounds (De Rosa & Arnold, 2013).

Graphene Oxide Functionalization

1-(3-Aminopropyl)pyrrole has been used to functionalize graphene oxide, leading to the creation of a conductive copolymer with enhanced properties like swelling and adsorption of metal ions, making it potentially useful in applications such as water treatment and sensor technology (Qin et al., 2014).

properties

Product Name

1-(3-Aminopropyl)pyrrolinium

Molecular Formula

C7H15N2+

Molecular Weight

127.21 g/mol

IUPAC Name

3-(3,4-dihydro-2H-pyrrol-1-ium-1-yl)propan-1-amine

InChI

InChI=1S/C7H15N2/c8-4-3-7-9-5-1-2-6-9/h5H,1-4,6-8H2/q+1

InChI Key

IWGWVCORJJKREY-UHFFFAOYSA-N

Canonical SMILES

C1CC=[N+](C1)CCCN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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